molecular formula C25H25N3O5 B11204305 7-Methoxy-2-(pyridin-3-yl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7-Methoxy-2-(pyridin-3-yl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11204305
M. Wt: 447.5 g/mol
InChI Key: HQQOPEAVYMIZDY-UHFFFAOYSA-N
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Description

2,3-DIMETHOXY-5-[7-METHOXY-2-(3-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIMETHOXY-5-[7-METHOXY-2-(3-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER involves multiple steps, including the formation of the pyrazolo[1,5-c][1,3]benzoxazine core and subsequent functionalization. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-DIMETHOXY-5-[7-METHOXY-2-(3-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

2,3-DIMETHOXY-5-[7-METHOXY-2-(3-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-DIMETHOXY-5-[7-METHOXY-2-(3-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-DIMETHOXY-5-[7-METHOXY-2-(3-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its combination of functional groups and the ability to undergo multiple types of reactions make it a valuable compound for scientific research.

Properties

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

IUPAC Name

7-methoxy-2-pyridin-3-yl-5-(3,4,5-trimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H25N3O5/c1-29-20-9-5-8-17-19-13-18(15-7-6-10-26-14-15)27-28(19)25(33-23(17)20)16-11-21(30-2)24(32-4)22(12-16)31-3/h5-12,14,19,25H,13H2,1-4H3

InChI Key

HQQOPEAVYMIZDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CN=CC=C4)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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